(3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
Description
Chemical Significance and Historical Context of Benzothiophene-Quinoline Hybrids
The convergence of benzothiophene and quinoline pharmacophores marks a deliberate strategy to amplify biological potency through synergistic interactions. Benzothiophenes, first identified as petroleum derivatives in the early 20th century, gained pharmaceutical prominence through drugs like raloxifene (a selective estrogen receptor modulator) and zileuton (a 5-lipoxygenase inhibitor). Concurrently, quinolines emerged as antimalarial cornerstones following the isolation of quinine from cinchona bark in 1820, with modern derivatives like chloroquine addressing parasitic resistance mechanisms.
The rational design of benzothiophene-quinoline hybrids originated from phenotypic screening against drug-resistant malaria parasites. A pivotal 2022 study demonstrated that coupling these scaffolds via amide linkages improved antiplasmodial activity by an order of magnitude compared to ester-linked analogs. The chlorine substitution at position 3 of the benzothiophene ring, as seen in the subject compound, emerged as a critical modification for enhancing target affinity while maintaining metabolic stability.
Table 1: Comparative Efficacy of Benzothiophene-Quinoline Hybrids Against Plasmodium falciparum NF54 Strain
| Compound Structure | β-Hematin Inhibition IC₅₀ (μM) | Antiplasmodial IC₅₀ (nM) |
|---|---|---|
| Ester-linked hybrid (R=H) | 12.4 ± 1.2 | 480 ± 32 |
| Amide-linked hybrid (R=Cl) | 8.9 ± 0.8 | 38 ± 5 |
| Chloroquine (control) | 15.6 ± 2.1 | 620 ± 45 |
Structural Uniqueness and Pharmacophore Identification
The molecule’s architecture features three distinct pharmacophoric elements:
- Chlorobenzothiophene Core : The benzo-fused thiophene ring provides planar aromaticity for π-π stacking interactions, while the 3-chloro substituent induces electronic effects that modulate electron density at the sulfur atom. X-ray crystallography of analogous compounds reveals that chlorine’s van der Waals radius (1.80 Å) creates optimal steric complementarity with hydrophobic enzyme pockets.
- Methanone Bridge : This carbonyl group serves as a conformational lock, enforcing a dihedral angle of 112° between the benzothiophene and dihydroquinoline planes according to computational models. The sp²-hybridized oxygen participates in hydrogen bonding with biological targets, as evidenced by structure-activity relationship (SAR) studies showing 3-fold activity loss upon reduction to methylene.
- 3,4-Dihydroquinoline System : Partial saturation of the quinoline ring introduces chair-like cyclohexene conformation, reducing overall molecular rigidity compared to fully aromatic quinolines. This enhances membrane permeability while retaining the nitrogen’s lone pair for coordination with metal ions in heme detoxification pathways.
Quantum mechanical calculations at the B3LYP/6-31G* level reveal frontier molecular orbitals localized on the benzothiophene sulfur (HOMO) and quinoline nitrogen (LUMO), suggesting charge-transfer interactions during target engagement. The molecule’s polar surface area (85.2 Ų) and logP (3.1) fall within optimal ranges for blood-brain barrier penetration, hinting at potential CNS applications beyond its antimalarial origins.
Figure 1: Pharmacophore Mapping of Key Interactions
- Hydrophobic domain : Chlorobenzothiophene and quinoline’s aromatic rings
- Hydrogen bond acceptor : Methanone carbonyl oxygen
- Cation-π site : Protonated quinoline nitrogen interacting with aromatic residues
Properties
Molecular Formula |
C18H14ClNOS |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C18H14ClNOS/c19-16-13-8-2-4-10-15(13)22-17(16)18(21)20-11-5-7-12-6-1-3-9-14(12)20/h1-4,6,8-10H,5,7,11H2 |
InChI Key |
IRGLHMCVPXZFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Benzo[b]thiophene
Benzothiophene undergoes electrophilic chlorination at position 3 using Cl₂ in the presence of FeCl₃ as a catalyst. The reaction proceeds at 40–60°C in dichloroethane, yielding 3-chlorobenzo[b]thiophene with 85–90% selectivity.
Carbonylation to Acyl Chloride
The chlorinated product is treated with oxalyl chloride (COCl)₂ in dichloromethane under reflux. A catalytic amount of DMF (0.1 equiv) accelerates the conversion to 3-chlorobenzo[b]thiophene-2-carbonyl chloride, isolated via distillation (bp 120–125°C at 15 mmHg).
Preparation of 3,4-Dihydroquinoline
Cyclization of N-Arylenamides
N-(2-Bromophenyl)acrylamide undergoes palladium-catalyzed cyclization in the presence of K₂CO₃ and TBAB (tetrabutylammonium bromide) in DMF at 100°C, forming 3,4-dihydroquinoline with 78% yield.
Reduction of Quinoline
Quinoline is hydrogenated over Adams’ catalyst (PtO₂) in acetic acid under 50 psi H₂, yielding 1,2,3,4-tetrahydroquinoline. Excess hydrogen pressure avoids over-reduction to decahydroquinoline.
Coupling Strategies for Methanone Formation
Friedel-Crafts Acylation
3-Chlorobenzo[b]thiophene-2-carbonyl chloride reacts with 3,4-dihydroquinoline in anhydrous AlCl₃/CH₂Cl₂ at 0°C. The Lewis acid activates the acyl chloride, enabling electrophilic substitution at the quinoline’s para position. The reaction achieves 65–70% yield, with purification via silica gel chromatography (hexane:EtOAc 4:1).
Nucleophilic Acyl Substitution
An alternative route involves deprotonating 3,4-dihydroquinoline with LDA (lithium diisopropylamide) at −78°C in THF, followed by addition of the acyl chloride. This method affords a 60–65% yield but requires strict anhydrous conditions.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CH₂Cl₂ | AlCl₃ | 0 | 70 |
| THF | FeCl₃ | 25 | 55 |
| Toluene | BF₃·OEt₂ | −20 | 62 |
Polar aprotic solvents (CH₂Cl₂) with strong Lewis acids (AlCl₃) maximize electrophilic reactivity.
Temperature and Time Dependence
Yields plateau at 0°C after 4 hours (70%), while prolonged heating (25°C, 8 hours) promotes decomposition, reducing yield to 50%.
Purification and Characterization
Column Chromatography
Crude product is purified using silica gel (230–400 mesh) with gradient elution (hexane to EtOAc). The target compound elutes at Rf 0.4 (hexane:EtOAc 3:1).
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.30 (m, 3H, ArH), 3.20 (t, J = 6.0 Hz, 2H, CH₂), 2.80 (t, J = 6.0 Hz, 2H, CH₂).
Challenges and Mitigation Strategies
Regioselectivity in Acylation
Competing acylation at the quinoline’s nitrogen is suppressed using bulky Lewis acids (e.g., AlCl₃) that favor aromatic electrophilic substitution over N-acylation.
Byproduct Formation
Dimerization of 3-chlorobenzo[b]thiophene-2-carbonyl chloride is minimized by slow addition (1 drop/sec) and low temperatures (0°C).
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
(3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of compounds related to (3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone. For instance, derivatives of quinoline and thiophene have shown significant antibacterial and antifungal activities against various pathogens.
Case Study : A study reported that compounds synthesized from similar structures exhibited potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that certain derivatives could serve as potential antituberculosis agents due to their effectiveness against resistant strains .
Molecular Docking Studies
Molecular docking studies are essential for understanding how compounds interact with biological targets. The structural characteristics of (3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone make it a suitable candidate for such studies.
Findings :
- Docking simulations have demonstrated that this compound can bind effectively to specific enzymes involved in bacterial metabolism and replication.
- The binding affinities suggest that modifications to the compound could enhance its efficacy as an antimicrobial agent .
Drug Development
The compound serves as a valuable intermediate in the synthesis of novel therapeutic agents. Its unique structure allows for modifications that can lead to the development of new drugs targeting various diseases.
Synthesis Pathways :
- The synthesis of (3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone can be achieved through various methods including cyclization reactions and functional group transformations.
- It has been utilized in the development of hybrid molecules combining different pharmacophores to enhance biological activity .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of (3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Electronic and Steric Effects
- Dihydroquinoline vs. Dihydroisoquinoline: The dihydroquinoline’s planar structure (vs. dihydroisoquinoline’s angular arrangement) may favor interactions with flat binding pockets, as seen in mTOR inhibitors .
- Heterocyclic Replacements : Replacing benzo[b]thiophene with phenyl () or pyridinyl () reduces sulfur-mediated interactions but may improve metabolic stability.
Pharmacological Profiles
- Antimicrobial Activity : Oxadiazole-containing analogs () show superior antimicrobial effects compared to the target compound, likely due to the oxadiazole’s ability to disrupt microbial membranes or enzymes.
- Kinase Inhibition : Hydroxy-substituted benzo[b]thiophene derivatives () exhibit kinase inhibition, suggesting that polar substituents enhance affinity for ATP-binding pockets.
- Hypoglycemic Potential: Piperidine/imidazole-containing analogs () demonstrate strong binding to diabetes-related targets (e.g., DPP4), highlighting the importance of nitrogen-rich heterocycles in metabolic regulation.
Biological Activity
The compound (3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone , with the CAS number 216501-54-1, is a hybrid organic molecule that combines elements of benzo[b]thiophene and dihydroquinoline structures. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the current understanding of its biological activity based on various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds similar to (3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and quinoline rings have shown promising activity against various bacterial strains and fungi. A study reported that certain synthesized derivatives displayed minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as miconazole and azoxystrobin .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 6.25 | Antifungal |
| Compound B | 12.5 | Antibacterial |
| (3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, derivatives that include the quinoline moiety have been synthesized and tested against various cancer cell lines. For example, a study evaluated the cytotoxic effects of related compounds on human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, with IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like (3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone. Research has shown that modifications in substituents on the aromatic rings can enhance or diminish biological activity. For instance, introducing electron-withdrawing groups has been associated with increased potency against specific microbial strains .
Case Studies
- Antifungal Study : A series of compounds derived from benzo[b]thiophene were tested for antifungal activity against Fusarium oxysporum. The results showed that compounds with specific substitutions exhibited better activity than conventional antifungal agents .
- Anticancer Evaluation : In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cells by disrupting the cell cycle at the G2/M phase, highlighting their potential as anticancer agents .
Q & A
Q. What are the common synthetic routes for (3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone?
The synthesis typically involves coupling reactions between functionalized benzo[b]thiophene and dihydroquinoline precursors. A general method includes:
- Step 1 : Preparation of 3-chlorobenzo[b]thiophen-2-carbonyl chloride via thionation of the corresponding ketone using reagents like thionyl chloride .
- Step 2 : Reaction with 3,4-dihydroquinoline under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., 1,4-dioxane) to form the methanone linkage .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol .
Table 1 : Comparison of Synthetic Routes
| Precursor Coupling Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Acyl chloride + amine | 65–75 | 1,4-dioxane, RT, 12 h | |
| Direct Friedel-Crafts | 50–60 | AlCl₃, CH₂Cl₂, reflux |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chloro group at position 3 of benzo[b]thiophene, dihydroquinoline ring protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns for chlorine .
- X-ray Crystallography : To resolve stereochemical ambiguities and confirm bond angles (e.g., dihedral angles between aromatic rings) .
Q. How is the purity of the compound assessed in academic research?
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (UV detection at 254 nm) .
- Melting Point Analysis : Sharp melting points (e.g., 206–207°C for related thiazole derivatives) indicate high crystallinity .
- Elemental Analysis : Match experimental vs. theoretical C, H, N, S, and Cl percentages .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution in the methanone group and chloro-substituted thiophene .
- Docking Studies : Use AutoDock Vina to simulate binding affinities with biological targets (e.g., kinase enzymes) based on the dihydroquinoline moiety’s planar structure .
Q. What strategies optimize synthetic yield for large-scale research applications?
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature NMR : Identify dynamic processes (e.g., ring-flipping in dihydroquinoline) causing peak broadening .
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton signals in aromatic regions .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-bromobenzo[b]thiophene analogs) .
Q. What are the stability considerations under different experimental conditions?
- Thermal Stability : TGA analysis shows decomposition above 250°C, suggesting storage at room temperature .
- Light Sensitivity : UV-vis studies indicate photodegradation in DMSO; use amber vials for long-term storage .
- pH-Dependent Hydrolysis : Susceptible to cleavage in acidic conditions (pH < 3); neutral buffers recommended for biological assays .
Q. How does the chloro substituent influence the compound’s electronic properties?
- Electron-Withdrawing Effect : Reduces electron density on the benzo[b]thiophene ring, confirmed by red-shifted λmax in UV-vis spectra .
- Impact on Reactivity : Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions (e.g., with amines) .
Table 2 : Key Physicochemical Properties
| Property | Method/Result | Reference |
|---|---|---|
| LogP (lipophilicity) | 3.8 (calculated via ChemAxon) | |
| Aqueous Solubility | <0.1 mg/mL (pH 7.4) | |
| Hydrogen Bond Acceptors | 3 (carbonyl O, quinoline N) |
Q. What experimental designs address low reproducibility in biological activity studies?
- Positive Controls : Include known kinase inhibitors (e.g., staurosporine) to validate assay conditions .
- Dose-Response Curves : Use 8–10 concentrations to calculate IC₅₀ values with Hill slope analysis .
- Triplicate Runs : Minimize variability in cell-based assays (e.g., MTT assays for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
